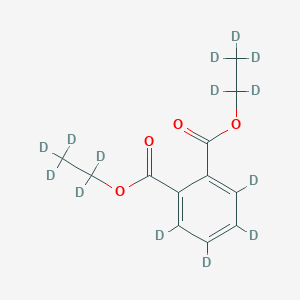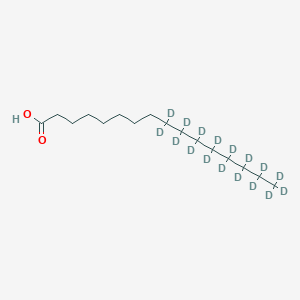
(R)-2-Methylpiperidin-4-one hydrochloride
Descripción general
Descripción
(R)-2-Methylpiperidin-4-one hydrochloride (MPH) is an organic compound that is used in numerous scientific and industrial applications. MPH is a chiral compound, meaning it has two forms that are non-superimposable mirror images of each other. It is also known as 4-oxo-2-methylpiperidine hydrochloride, (R)-2-Methylpiperidine-4-one hydrochloride, and (R)-2-Methylpiperidine-4-one HCl. MPH is a colorless crystal that is soluble in water and ethanol. It has a melting point of 215-217°C and a boiling point of 317-319°C.
Aplicaciones Científicas De Investigación
Pharmacological Profile of Related Compounds
- The compound ACP-103, which is structurally related to (R)-2-Methylpiperidin-4-one hydrochloride, has been studied for its potential as an antipsychotic agent due to its 5-HT2A receptor inverse agonist properties, highlighting the significance of such compounds in psychopharmacology (Vanover et al., 2006).
Chemical Structure and Synthesis
- Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a compound similar to (R)-2-Methylpiperidin-4-one hydrochloride, has contributed to understanding its molecular structure, crystallography, and potential for forming cocrystals (Dega-Szafran et al., 2006).
Antioxidant and Antimicrobial Potential
- Novel oxime esters derived from a similar structure, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one, have shown promising antioxidant and antimicrobial activities, indicating the potential of related compounds in these areas (Harini et al., 2014).
Application in Radioactive Tracing and Imaging
- A compound labeled [11C]MP4A, related to (R)-2-Methylpiperidin-4-one hydrochloride, has been used in PET scans for measuring acetylcholinesterase activity in the brain, demonstrating the application of similar compounds in neuroimaging and brain function studies (Nagatsuka et al., 2001).
Industrial Applications
- A robust process for synthesizing 4-methylenepiperidine hydrochloride, a compound related to (R)-2-Methylpiperidin-4-one hydrochloride, has been developed for industrial production, indicating the commercial and industrial relevance of these compounds (Chen et al., 2019).
Therapeutic Applications
- A study on 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine-hydrochloride, a derivative of (R)-2-Methylpiperidin-4-one hydrochloride, showed its potential as an antitussive, indicating the therapeutic applications of these compounds (Duhault et al., 1976).
Propiedades
IUPAC Name |
(2R)-2-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine dihydrochloride](/img/structure/B1433436.png)
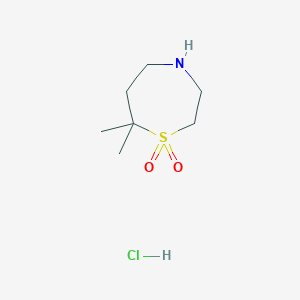
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)

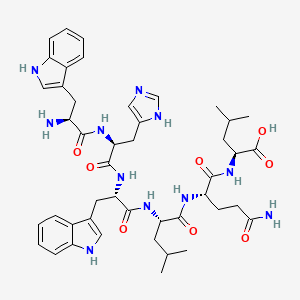


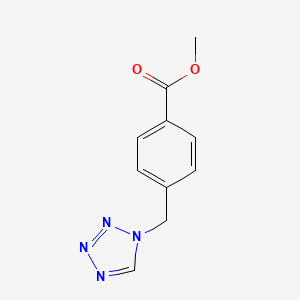
![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)
